p210bcr-abl vs. c-Abl Selectivity: AG957 Demonstrates 13.3-Fold Ki Preference for Oncogenic Kinase
AG957 exhibits a 13.3-fold selectivity for the oncogenic p210bcr-abl kinase (Ki = 750 nM) over normal p140c-abl (Ki = 10 μM) in direct enzyme inhibition assays [1]. This selectivity profile has not been consistently demonstrated for other tyrphostins, including AG555 which lacks anti-p210BCR/ABL kinase activity entirely and therefore serves as a functional negative control [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for p210bcr-abl versus p140c-abl |
|---|---|
| Target Compound Data | p210bcr-abl Ki = 750 nM; p140c-abl Ki = 10 μM |
| Comparator Or Baseline | Comparator: AG555 (Tyrphostin AG555) — lacks anti-p210BCR/ABL kinase activity entirely |
| Quantified Difference | 13.3-fold selectivity (Ki ratio: 10 μM / 0.75 μM = 13.3); AG555 shows no measurable p210bcr-abl inhibition |
| Conditions | In vitro kinase assay with human recombinant proteins |
Why This Matters
For research applications requiring selective interrogation of Bcr-Abl signaling without confounding c-Abl inhibition, AG957's quantified selectivity ratio provides a defined experimental window not available with most tyrphostins.
- [1] Adooq Bioscience. AG 957 (p210 tyrosine kinase inhibitor) Datasheet A13589. View Source
- [2] Bhatia R, Munthe HA, Verfaillie CM. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores β1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors. Leukemia. 1998;12(11):1708-1717. View Source
